Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester)
Description
Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) (CAS No. 139592-37-3) is a protected cystine derivative extensively used in pharmaceutical research and peptide synthesis. The compound features dual 9-fluorenylmethyloxycarbonyl (Fmoc) groups on the α-amino positions and tert-butyl esters on the carboxyl groups of the cystine backbone. This dual protection strategy allows selective deprotection during solid-phase peptide synthesis (SPPS), enabling precise control over amino acid coupling and chain elongation. Its custom synthesis availability (as noted in ) highlights its adaptability in complex peptide architectures.
Properties
Molecular Formula |
C43H52N2O8S2 |
|---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(1,2,3,3a,4,8b-hexahydrocyclopenta[a]inden-4-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C43H52N2O8S2/c1-42(2,3)52-38(46)36(44-40(48)50-22-34-30-17-10-7-14-26(30)27-15-8-11-18-31(27)34)24-54-55-25-37(39(47)53-43(4,5)6)45-41(49)51-23-35-32-19-12-9-16-28(32)29-20-13-21-33(29)35/h7-12,14-19,29,33-37H,13,20-25H2,1-6H3,(H,44,48)(H,45,49)/t29?,33?,35?,36-,37-/m0/s1 |
InChI Key |
QGWOYZLGEIXRTK-AEYSYUARSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5CCCC5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Protection
The synthesis typically begins with L-cysteine as the precursor. The free amino and thiol groups are selectively protected to prevent undesired side reactions during subsequent steps.
Protection of amino groups : The amino group of cysteine is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and widely used in solid-phase peptide synthesis (SPPS). This is achieved by reacting cysteine with Fmoc-Cl (or Fmoc-OSu) in the presence of a base such as sodium carbonate or sodium bicarbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Protection of thiol groups : The thiol groups are protected with tert-butyl groups to form tert-butyl esters . This is often achieved by reacting the thiol with tert-butyl bromide or tert-butyl chloride in the presence of a base, or by using tert-butyl esters directly during esterification of the cysteine carboxyl group.
Formation of the Disulfide Bond
The next step involves oxidation of two protected cysteine molecules to form the disulfide bond , resulting in cystine . This can be carried out using mild oxidizing agents such as iodine, hydrogen peroxide, or atmospheric oxygen under controlled conditions:
2 Fmoc-Cys(OTBu)-OH → Fmoc-Cys(OTBu)-S–S–Cys(OTBu)-Fmoc
This step yields the bis-protected cystine derivative with both amino groups protected by Fmoc and both thiol groups protected as tert-butyl esters.
Purification
The crude product is purified via column chromatography, typically using silica gel with an appropriate solvent system such as DCM/methanol or ethyl acetate/hexanes, to isolate the pure Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester) .
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Amino protection | Fmoc-Cl or Fmoc-OSu | Base (Na2CO3, NaHCO3), DMF or DCM | Protect amino group |
| Thiol esterification | tert-Butyl bromide or chloride | Base (NaOH, K2CO3), DMF or DCM | Protect thiol as tert-butyl ester |
| Disulfide formation | Iodine, hydrogen peroxide, or atmospheric oxygen | Mild oxidation conditions | Form disulfide bond |
Data Table: Summary of Synthesis Parameters
| Parameter | Typical Value | Reference/Notes |
|---|---|---|
| Starting Material | L-Cysteine | Commercially available |
| Fmoc-Cl Equivalents | 1.2–1.5 equivalents | For complete amino protection |
| tert-Butyl Bromide | 1.5 equivalents | For thiol protection |
| Oxidizing Agent | Iodine (I2) | Mild oxidation for disulfide formation |
| Reaction Temperature | 0–25°C | Controlled to prevent overoxidation |
| Purification | Silica gel chromatography | Using DCM/methanol or ethyl acetate/hexanes |
Research Findings and Literature Insights
Synthesis of cystine derivatives with Fmoc and tert-butyl ester groups has been well-documented, with protocols emphasizing mild oxidation to avoid overoxidation of thiols and ensuring high purity of the disulfide bond.
Application in peptide synthesis : The protected cystine bis(tert-butyl ester) derivatives are compatible with standard SPPS protocols, allowing for the incorporation into peptides with disulfide bonds, facilitating the synthesis of complex, biologically active peptides.
Advantages of Fmoc and tert-butyl protection : These groups are stable under the conditions of peptide chain elongation and can be selectively removed, enabling precise control over disulfide formation and peptide folding.
Notes and Considerations
Protection group stability : Fmoc groups are base-labile, removed with piperidine, while tert-butyl esters are acid-labile, removed with trifluoroacetic acid (TFA). This orthogonality allows sequential deprotection steps during peptide synthesis.
Disulfide bond formation : Controlled oxidation is critical; overoxidation can lead to sulfonic acid derivatives, compromising peptide integrity.
Yield optimization : Reaction conditions such as temperature, solvent, and oxidant concentration significantly influence the yield and purity of the final compound.
Chemical Reactions Analysis
Base Sensitivity
While stable to piperidine, the tert-butyl ester undergoes slow hydrolysis in concentrated ammonium hydroxide (pH >10), limiting its use in highly alkaline conditions .
Side Reactions and Mitigation Strategies
Role in Bioconjugation and Thioester Formation
The compound enables site-specific bioconjugation via disulfide bridges or thioester linkages:
-
Disulfide Bridging : Post-deprotection, free thiols form stable disulfide bonds with cysteine-rich proteins .
-
Thioester Surrogates : When incorporated at peptide C-termini, the tert-butyl ester can be converted to thioesters via amide-to-thioester rearrangement, enabling native chemical ligation (NCL) .
Kinetics of N/S Acyl Shift
Intramolecular catalysis by the N-(2-hydroxybenzyl) group accelerates thioester formation:
This represents a >50-fold rate enhancement compared to non-catalytic analogs .
Scientific Research Applications
Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) is a versatile compound with significant applications in peptide synthesis, drug development, bioconjugation, and research in biochemistry . It is widely utilized as a building block in creating complex peptide sequences with high purity, modifying drug candidates, attaching peptides to biomolecules for targeted drug delivery, and studying protein interactions and functions .
Scientific Research Applications
Peptide Synthesis Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) is a key building block in peptide synthesis, especially in solid-phase peptide synthesis . It allows for the creation of complex peptide sequences with high purity . L-cystine bis-t-butyl ester is used in the synthesis of NN′-bis(tritylglycyl)-L-cystine bis-t-butyl ester and NN′-bis(tritylglycylglycyl)-L-cystine bis-t-butyl ester .
Drug Development This compound plays a significant role in the development of peptide-based therapeutics . It offers a way to modify and optimize drug candidates for better efficacy and stability .
Bioconjugation Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) is used in bioconjugation techniques, facilitating the attachment of peptides to various biomolecules, which is crucial in creating targeted drug delivery systems .
Mechanism of Action
The mechanism of action of (2R)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2R)-3-(tert-butoxy)-2-((((1,2,3,3a,8,8a-hexahydrocyclopenta[a]inden-8-yl) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine (CAS 269730-62-3)
- Structural Differences: The tert-butoxycarbonylmethyl group is attached to the sulfur atom of cysteine, whereas Nα,Nα-Bis-Fmoc-L-cystine bis(tert-butyl ester) protects carboxyl groups with tert-butyl esters . Contains a single Fmoc group on the α-amino position, unlike the dual Fmoc protection in the main compound.
- Applications :
- Primarily used for thiol protection in cysteine-containing peptides, preventing disulfide bond formation during synthesis.
- Less versatile in multi-step SPPS due to single Fmoc protection.
Molecular Formula: C₂₄H₂₇NO₆S (vs. custom formula for the main compound).
L-Cystine Bis(T-butyl Ester) Dihydrochloride (Synonyms: (H-Cys-OtBu)₂)
- Structural Differences :
- Applications: Used in synthesizing integrin antagonists via chelate oxorhenium complexes. Suitable for reactions requiring free α-amino groups, unlike the Fmoc-protected main compound.
Key Contrast : The absence of Fmoc groups limits its utility in SPPS but makes it ideal for crosslinking or metal-chelation applications.
Fmoc-L-Aspartic acid beta-tert-butyl ester (CAS 71989-14-5)
- Structural Differences: Features a tert-butyl ester on the β-carboxyl group of aspartic acid, protecting the side chain during SPPS. Single Fmoc group on the α-amino position .
- Applications: Critical for introducing aspartic acid residues with protected side chains in peptide sequences.
Molecular Weight : 411.45 g/mol (vs. higher molecular weight for the cystine-based main compound).
Nα-Fmoc-D-serine tert-Butyl Ester (CAS 225662-91-9)
- Contains a single Fmoc group and a D-configuration serine backbone .
- Applications :
- Used in synthesizing D-serine-containing peptides or β-turn structures.
- Distinct deprotection conditions (e.g., acidic hydrolysis for tert-butyl esters vs. base for Fmoc).
Molecular Formula: C₂₂H₂₅NO₅.
Biological Activity
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester) is a significant compound in peptide synthesis and therapeutic development. Its biological activity is primarily investigated in the context of its role as a building block for peptides, particularly those that interact with various biological pathways.
Nalpha,Nalpha-Bis-Fmoc-L-cystine bis(tert-butyl ester) is a derivative of L-cystine, characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups and two tert-butyl ester functionalities. This structure enhances its stability and reactivity in peptide synthesis.
- Molecular Formula: C₄₄H₄₈N₂O₈S₂
- Molecular Weight: 840.00 g/mol
- Solubility: Soluble in organic solvents like chloroform and dichloromethane.
The synthesis typically involves the protection of cysteine residues followed by coupling reactions, which can be optimized using solid-phase peptide synthesis (SPPS) techniques to minimize racemization and maximize yield .
Antigenic Peptide Conjugates
Research indicates that derivatives of Nalpha,Nalpha-Bis-Fmoc-L-cystine can serve as effective antigenic peptide conjugates. These conjugates can enhance immune responses by facilitating the presentation of antigens to T cells, thus playing a crucial role in vaccine development and immunotherapy .
Interaction with Toll-like Receptors (TLRs)
Studies have shown that compounds derived from cysteine, including Nalpha,Nalpha-Bis-Fmoc-L-cystine, can modulate immune responses through their interaction with Toll-like receptors (TLRs). For instance, diacylated ligands derived from such compounds have been reported to bind to TLR2/TLR6 and TLR2/TLR1 heterodimers, leading to the upregulation of pro-inflammatory cytokines such as IL-12 and TNF-α in macrophages .
Case Studies
- Peptide-based Therapeutics : In a study exploring the synthesis of peptide-based drugs, Nalpha,Nalpha-Bis-Fmoc-L-cystine was used to construct peptides that exhibited enhanced binding affinity to target proteins involved in disease pathways. The results demonstrated significant improvements in therapeutic efficacy compared to unmodified peptides .
- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of cysteine derivatives, including Nalpha,Nalpha-Bis-Fmoc-L-cystine. The study found that these compounds could effectively scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of Nalpha,Nalpha-Bis-Fmoc-L-cystine is largely attributed to its ability to form disulfide bonds upon oxidation, which is crucial for maintaining the structural integrity of peptides. This property not only aids in stabilizing peptide structures but also influences their biological interactions .
Q & A
Q. What is the role of Fmoc and tert-butyl ester groups in the synthesis of N<sup>α</sup>,N<sup>α</sup>-Bis-Fmoc-L-cystine bis(tert-butyl ester)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The tert-butyl ester protects carboxylic acid functionalities, offering stability under acidic conditions and cleavage via trifluoroacetic acid (TFA) . This dual protection allows sequential assembly of complex peptides while preserving the disulfide bond in cystine .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions?
Key strategies include:
- Temperature control : Reactions involving tert-butyl esters should be conducted below 25°C to prevent premature deprotection .
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to avoid hydrolysis of tert-butyl esters .
- Coupling agents : Employ HBTU/HOBt or PyBOP for efficient Fmoc-amino acid coupling, reducing racemization risks .
- Purity monitoring : Analytical HPLC with gradients (e.g., 95% H2O/0.1% TFA to 55% acetonitrile over 30 minutes) ensures intermediate purity .
Advanced Research Questions
Q. What challenges arise in the conformational analysis of N<sup>α</sup>,N<sup>α</sup>-Bis-Fmoc-L-cystine bis(tert-butyl ester), and how can they be addressed?
The compound’s six-membered disulfide ring adopts a C2 half-chair conformation, with tert-butyl esters influencing steric hindrance and solubility . Challenges include:
Q. How do tert-butyl esters impact the compound’s solubility in enantiomeric recognition studies?
tert-Butyl esters increase hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents like acetonitrile or THF. In enantiomeric recognition via <sup>19</sup>F NMR, this property enhances resolution of L/D-alanine derivatives by modifying chemical shift disparities in trifluoromethanesulfonimide environments .
Q. What methodologies validate the disulfide bond integrity during SPPS using this compound?
- Ellman’s assay : Quantifies free thiols to confirm disulfide formation .
- Mass spectrometry (MS) : High-resolution ESI-MS detects mass shifts (+2 Da for disulfide vs. dithiol forms) .
- Oxidative folding : Post-synthesis treatment with dimethyl sulfoxide (DMSO) ensures correct disulfide pairing .
Data-Driven Insights
Q. Table 1. Key Analytical Parameters for N<sup>α</sup>,N<sup>α</sup>-Bis-Fmoc-L-cystine bis(tert-butyl ester)
Critical Analysis of Contradictions
- vs. 14 : emphasizes tert-butyl esters' role in solubility for NMR studies, while focuses on their stability in SPPS. Both are context-dependent: solubility is critical for solution-phase studies, whereas stability dominates in solid-phase synthesis.
- vs. 7 : uses X-ray crystallography for static conformation, whereas relies on HPLC for dynamic purity monitoring. Combining both methods ensures comprehensive structural validation.
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
